REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH2:6]([CH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1)[C:7]#[CH:8]>CC(C)=O.CCOCC.[O-2].[O-2].[O-2].[Cr+6]>[CH2:6]([CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:2])=[O:16])[CH2:11][CH2:10]1)[C:7]#[CH:8] |f:4.5.6.7|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C#C)C1CCC(CC1)CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred for an additional 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted 2 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was purified by chromatography on silica gel column
|
Type
|
WASH
|
Details
|
eluting with acetone-dichloromethane (70:30)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |